5-Bromo-2-(4-chlorophenyl)indoline
Description
5-Bromo-2-(4-chlorophenyl)indoline is a halogenated indoline derivative featuring a bromine substituent at the 5-position and a 4-chlorophenyl group at the 2-position. Its crystal structure (monoclinic space group $P2_1/c$) reveals a planar benzofuran-like core, with a dihedral angle of 13.42° between the benzofuran and 4-chlorophenyl rings . The molecular packing is stabilized by Br···O halogen bonding (3.125 Å) and weak C–H···O interactions, contributing to its solid-state stability . The compound is synthesized via oxidation of 5-bromo-2-(4-chlorophenyl)-3-ethylsulfanyl-1-benzofuran using 3-chloroperoxybenzoic acid, yielding a colorless solid (m.p. 443–444 K) .
Properties
Molecular Formula |
C14H11BrClN |
|---|---|
Molecular Weight |
308.6 g/mol |
IUPAC Name |
5-bromo-2-(4-chlorophenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H11BrClN/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-7,14,17H,8H2 |
InChI Key |
UIBSLQRNYSDMBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues
Physicochemical Properties
Table 3: Key Physicochemical Data
Discussion of Substituent Effects
- Halogen Substituents : Bromine and chlorine atoms enhance lipophilicity and intermolecular interactions (e.g., halogen bonding) but may reduce metabolic stability .
- Sulfonamide Groups : Improve water solubility and enable hydrogen bonding with biological targets, critical for autophagy inhibition .
- Aromatic vs.
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